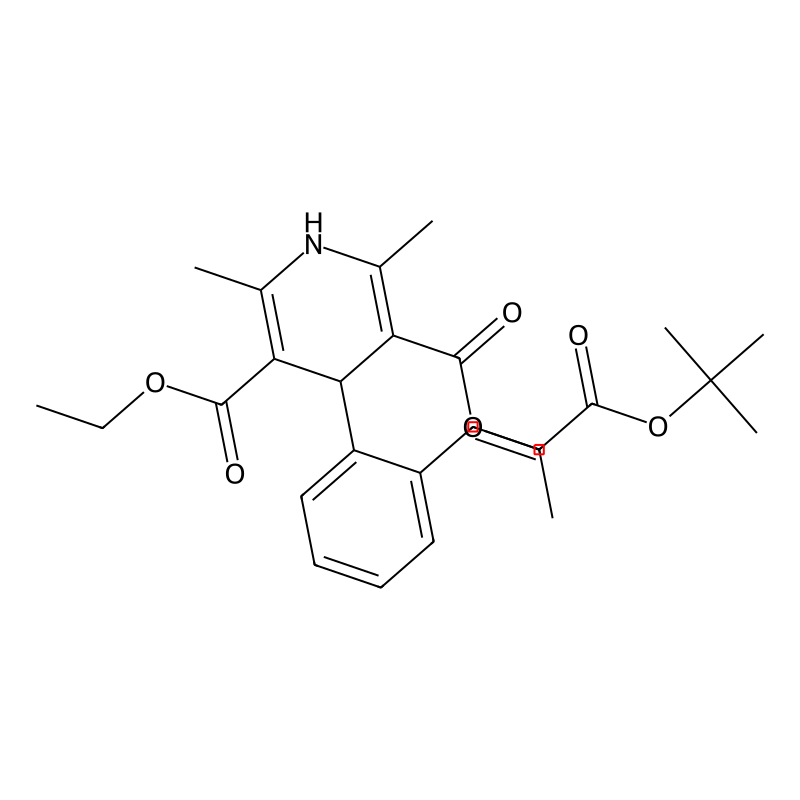Lacidipine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Lacidipine is a long-acting dihydropyridine calcium channel blocker (CCB) medication commonly prescribed for hypertension (high blood pressure) []. Due to its mechanism of action, lacidipine has been explored in various scientific research settings related to the cardiovascular system. Here's a breakdown of some key areas of investigation:
Blood Pressure Regulation
Lacidipine's primary function is to relax blood vessel walls by inhibiting calcium influx into smooth muscle cells. This relaxation leads to vasodilation, which subsequently lowers blood pressure []. Research studies have demonstrated the efficacy of lacidipine in managing both essential hypertension (high blood pressure with no identifiable cause) and secondary hypertension (high blood pressure due to an underlying condition) [].
Endothelial Dysfunction
Endothelial dysfunction is a condition where the inner lining of blood vessels (endothelium) becomes impaired, affecting its ability to regulate blood flow, blood pressure, and clot formation. Research suggests that lacidipine may improve endothelial function by increasing the bioavailability of nitric oxide, a vasodilator produced by the endothelium []. This could potentially offer additional benefits beyond just blood pressure reduction.
Purity
XLogP3
Exact Mass
LogP
Appearance
Storage
UNII
GHS Hazard Statements
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA09 - Lacidipine
Mechanism of Action
KEGG Target based Classification of Drugs
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]
Pictograms

Irritant
Other CAS
Wikipedia
Biological Half Life
Dates
2. Lupo, E., Locher, R., Weisser, B., et al. In vitro antioxidant activity of calcium antagonists against LDL oxidation compared with α-tocopherol. Biochem. Biophys. Res. Commun. 203(3), 1803-1808 (1994).
3. Kyselovic, J., Martinka, P., Batova, Z., et al. Calcium channel blocker inhibits Western-type diet-evoked atherosclerosis development in ApoE-deficient mice. J. Pharmacol. Exp. Ther. 315(1), 320-328 (2005).








